4-(4-Chloro-2-methylphenyl)-2-cyanophenol
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Overview
Description
4-(4-Chloro-2-methylphenyl)-2-cyanophenol is an organic compound with the molecular formula C14H10ClNO It is a derivative of phenol, characterized by the presence of a chlorine atom and a methyl group on the benzene ring, along with a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methylphenyl)-2-cyanophenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 4-chlorobenzonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chloro-2-methylphenol attacks the carbon atom of the cyanide group in 4-chlorobenzonitrile, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenyl)-2-cyanophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
4-(4-Chloro-2-methylphenyl)-2-cyanophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenyl)-2-cyanophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: A precursor in the synthesis of 4-(4-Chloro-2-methylphenyl)-2-cyanophenol.
4-Chlorobenzonitrile: Another precursor used in the synthesis.
4-Chloro-2-methylphenyl isocyanate: A related compound with different functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-chloro-2-methylphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-12(15)3-4-13(9)10-2-5-14(17)11(7-10)8-16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSADIJURYUSWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684809 |
Source
|
Record name | 4'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-89-6 |
Source
|
Record name | 4'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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